1-(4-(3-ヒドロキシプロピル)ピペラジン-1-イル)エタン-1-オン

概要

説明

1-(4-(3-Hydroxypropyl)piperazin-1-yl)ethan-1-one is a chemical compound with the molecular formula C9H18N2O2 and a molecular weight of 186.25 g/mol . This compound belongs to the class of piperazine derivatives, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .

科学的研究の応用

1-(4-(3-Hydroxypropyl)piperazin-1-yl)ethan-1-one has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects, particularly in the development of antipsychotic and antimicrobial agents.

Industry: Utilized in the production of surfactants, corrosion inhibitors, and polyurethane catalysts.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(3-Hydroxypropyl)piperazin-1-yl)ethan-1-one typically involves the reaction of piperazine with 3-chloropropanol under basic conditions to form the intermediate 1-(3-hydroxypropyl)piperazine. This intermediate is then acetylated using acetic anhydride to yield the final product . The reaction conditions generally include:

Solvent: Anhydrous ethanol or methanol

Temperature: Room temperature to 60°C

Catalyst: Sodium hydroxide or potassium carbonate

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or continuous flow reactors: to ensure efficient mixing and reaction control.

Purification steps: such as recrystallization or chromatography to achieve high purity levels.

化学反応の分析

Types of Reactions: 1-(4-(3-Hydroxypropyl)piperazin-1-yl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Thionyl chloride or phosphorus tribromide for halogenation.

Major Products:

Oxidation: 1-(4-(3-Oxopropyl)piperazin-1-yl)ethan-1-one

Reduction: 1-(4-(3-Hydroxypropyl)piperazin-1-yl)ethanol

Substitution: 1-(4-(3-Chloropropyl)piperazin-1-yl)ethan-1-one.

作用機序

The mechanism of action of 1-(4-(3-Hydroxypropyl)piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: It primarily targets neurotransmitter receptors such as dopamine and serotonin receptors.

Pathways Involved: The compound modulates the signaling pathways associated with these receptors, leading to altered neurotransmitter release and receptor activity.

類似化合物との比較

1-(2-Hydroxyethyl)piperazine: Another piperazine derivative with similar structural features but different functional groups.

1-(4-(2-Hydroxyethyl)piperazin-1-yl)ethan-1-one: A closely related compound with an ethyl group instead of a propyl group.

Uniqueness: 1-(4-(3-Hydroxypropyl)piperazin-1-yl)ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl and carbonyl groups allow for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry .

生物活性

1-(4-(3-Hydroxypropyl)piperazin-1-yl)ethan-1-one is a piperazine derivative that has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

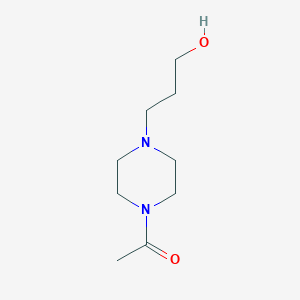

The compound features a piperazine ring substituted with a hydroxypropyl group and an ethanone moiety. Its structural formula can be represented as follows:

This structure allows for various chemical reactions, including oxidation, reduction, and substitution, which can enhance its biological activity and therapeutic potential.

The primary mechanism of action for 1-(4-(3-Hydroxypropyl)piperazin-1-yl)ethan-1-one involves interaction with neurotransmitter receptors, particularly dopamine and serotonin receptors. This interaction modulates signaling pathways related to neurotransmitter release and receptor activity, which can influence various physiological processes.

Key Molecular Targets:

- Dopamine Receptors: Potential role in treating psychiatric disorders.

- Serotonin Receptors: Implications for mood regulation and anxiety disorders.

Pharmacological Effects

Research indicates that 1-(4-(3-Hydroxypropyl)piperazin-1-yl)ethan-1-one exhibits several pharmacological effects:

- Antipsychotic Activity: The compound has been investigated for its potential in managing symptoms of schizophrenia and other psychotic disorders through dopamine receptor modulation.

- Antimicrobial Properties: Preliminary studies suggest efficacy against certain bacterial strains, indicating potential as an antimicrobial agent.

- Neuroprotective Effects: The compound may protect neuronal cells from oxidative stress, making it a candidate for neurodegenerative disease therapies.

Antipsychotic Activity

A study explored the effects of various piperazine derivatives on dopamine receptor binding. It was found that 1-(4-(3-Hydroxypropyl)piperazin-1-yl)ethan-1-one demonstrated significant affinity for D2 dopamine receptors, suggesting its potential as an antipsychotic agent .

Antimicrobial Efficacy

In vitro assays conducted against Staphylococcus aureus and Escherichia coli revealed that 1-(4-(3-Hydroxypropyl)piperazin-1-yl)ethan-1-one possesses moderate antibacterial activity. The minimum inhibitory concentration (MIC) values were determined to be in the range of 25–50 µg/mL .

Neuroprotective Studies

Research involving neuronal cell cultures indicated that the compound could reduce oxidative stress markers significantly. This effect was attributed to the modulation of intracellular signaling pathways associated with cell survival .

Comparative Analysis with Related Compounds

To better understand the unique properties of 1-(4-(3-Hydroxypropyl)piperazin-1-yl)ethan-1-one, a comparison with similar piperazine derivatives is essential:

| Compound Name | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| 1-(2-Hydroxyethyl)piperazine | Similar to 1-(4-(3-Hydroxypropyl)piperazin-1-yl)ethan-1-one | Moderate antipsychotic | 50 |

| 1-(4-(2-Hydroxyethyl)piperazin-1-yl)ethan-1-one | Ethyl instead of propyl group | Lower affinity for D2 receptors | >100 |

特性

IUPAC Name |

1-[4-(3-hydroxypropyl)piperazin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-9(13)11-6-4-10(5-7-11)3-2-8-12/h12H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCYDEQUXFYPGKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60466103 | |

| Record name | 3-(4-ACETYLPIPERAZIN-1-YL)PROPAN-1-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60466103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145943-75-5 | |

| Record name | 3-(4-ACETYLPIPERAZIN-1-YL)PROPAN-1-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60466103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。